Cas no 481-22-1 ((6R)-6-[(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid)

(6R)-6-[(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid structure
481-22-1 structure
Product Name:(6R)-6-[(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid
CAS No:481-22-1
MF:C27H46O2
MW:402.652948856354
CID:2665838
Update Time:2023-08-06

(6R)-6-[(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid Chemical and Physical Properties

Names and Identifiers

    • 5β-Cholestanoic acid
    • coprostanic acid
    • 5b-cholestanoic acid
    • (6R)-6-[(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1
    • (6R)-6-[(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid
    • Inchi: 1S/C27H46O2/c1-18(8-7-9-19(2)25(28)29)22-13-14-23-21-12-11-20-10-5-6-16-26(20,3)24(21)15-17-27(22,23)4/h18-24H,5-17H2,1-4H3,(H,28,29)/t18-,19?,20+,21+,22-,23+,24+,26+,27-/m1/s1
    • InChI Key: COZFVHUNJZMFQL-QJUJILNVSA-N
    • SMILES: OC(C(C)CCC[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CC[C@@H]4CCCC[C@]4(C)[C@H]3CC[C@@]21C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 599
  • Topological Polar Surface Area: 37.3

(6R)-6-[(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid Related Literature

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